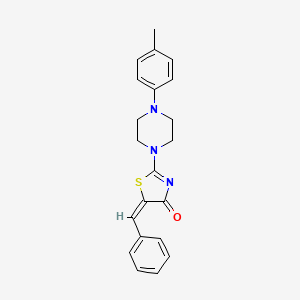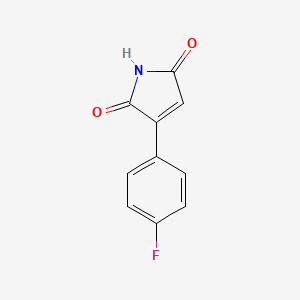
3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)-1H-pyrrole-2,5-dione, commonly known as FPPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPPD is a heterocyclic organic compound that belongs to the pyrrole family. It has a molecular formula of C10H6FNO2 and a molecular weight of 191.16 g/mol.
作用機序
The mechanism of action of FPPD is not well understood. However, studies have suggested that FPPD may exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the proinflammatory cytokine network.
Biochemical and Physiological Effects:
Studies have shown that FPPD possesses potent anti-inflammatory and analgesic properties. FPPD has been shown to inhibit the production of proinflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). FPPD has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. In addition, FPPD has been shown to possess antinociceptive properties, reducing pain sensitivity in animal models.
実験室実験の利点と制限
FPPD possesses several advantages for use in laboratory experiments. It is readily available and can be synthesized through simple and efficient methods. FPPD also possesses potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. However, FPPD also possesses some limitations. Its mechanism of action is not well understood, and further studies are needed to elucidate its pharmacological properties fully. In addition, FPPD may possess some toxicological effects, and its safety profile needs to be carefully evaluated.
将来の方向性
Several future directions for the study of FPPD can be identified. First, further studies are needed to elucidate the mechanism of action of FPPD fully. Second, the potential applications of FPPD in the development of new drugs for the treatment of various inflammatory diseases need to be explored further. Third, the use of FPPD as a building block for the synthesis of novel organic materials with enhanced optical and electronic properties needs to be investigated. Fourth, the safety profile of FPPD needs to be carefully evaluated to determine its potential toxicological effects. Finally, the use of FPPD as a hole-transporting material in organic electronics needs to be further explored.
合成法
The synthesis of FPPD can be achieved through several methods, including the reaction of 4-fluoroaniline with maleic anhydride under reflux conditions. The reaction results in the formation of the intermediate 3-(4-fluorophenyl)-1H-pyrrole-2,5-dione, which can be further purified through recrystallization. Alternatively, FPPD can also be synthesized through the reaction of 4-fluoroaniline with maleimide under reflux conditions.
科学的研究の応用
FPPD has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, FPPD has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. In materials science, FPPD has been used as a building block for the synthesis of novel organic materials with enhanced optical and electronic properties. In organic electronics, FPPD has been utilized as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high hole mobility and stability.
特性
IUPAC Name |
3-(4-fluorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-5H,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAFZELDPZXFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2577092.png)
![1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2577093.png)
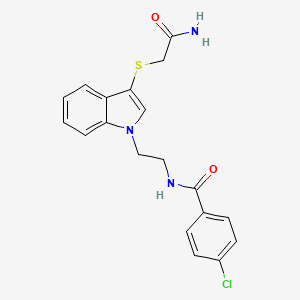
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2577097.png)
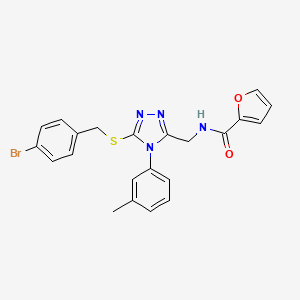
![N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide](/img/structure/B2577099.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2577101.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide](/img/structure/B2577107.png)
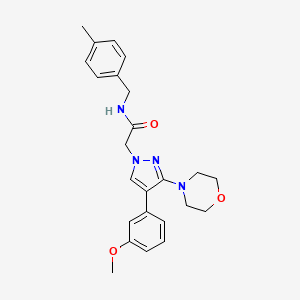
![3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2577109.png)


![Tert-butyl ((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2577113.png)
